O-Butyl phosphorodithioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81125-36-2 |
|---|---|
Molecular Formula |
C4H9O2PS2-2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
butoxy-oxido-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS2/c1-2-3-4-6-7(5,8)9/h2-4H2,1H3,(H2,5,8,9)/p-2 |
InChI Key |
KQTUYWLWRMTXPI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOP(=S)([O-])[S-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches to O-Butyl Phosphorodithioate (B1214789)
Direct synthesis methods provide a straightforward route to O-butyl phosphorodithioate, primarily through the reaction of a butyl alcohol source with a phosphorus and sulfur-containing reagent.
One-Pot Reaction Strategies
One-pot syntheses are highly efficient as they involve multiple reaction steps in a single vessel, minimizing waste and simplifying procedures. nih.govrsc.org A prevalent one-pot method for preparing dialkyl dithiophosphoric acids, the precursors to this compound, involves the direct reaction of an alcohol with phosphorus pentasulfide (P₄S₁₀). mdpi.comresearchgate.net This reaction is a cornerstone in the synthesis of dithiophosphates and their derivatives. camachem.comsciensage.info
The general reaction involves heating phosphorus pentasulfide with butanol. wikipedia.org The reaction stoichiometry is typically four moles of the alcohol per mole of phosphorus pentasulfide to form the dialkyl dithiophosphoric acid. google.com This exothermic reaction is often conducted at elevated temperatures, for instance, 85°C to 90°C, and can be carried out in the presence of a solvent like toluene (B28343) or even under solvent-free conditions, sometimes utilizing microwave irradiation to accelerate the process. nih.govacs.orgresearchgate.net
| Reactants | Conditions | Product | Reference |
| Butanol, Phosphorus Pentasulfide | 85°C, up to 16 h | O,O-Dibutyl dithiophosphoric acid | nih.gov |
| Alcohol, Phosphorus Pentasulfide | Toluene, 90°C, 12 h | Dialkyl dithiophosphoric acid | acs.org |
| Alcohol, Phosphorus Pentasulfide | Microwave irradiation | Dialkyl dithiophosphoric acid | researchgate.net |
Utilization of Thiophosphate Salts
The use of thiophosphate salts presents an alternative direct route. Thiophosphoryl chloride (PSCl₃) is a key reagent in this approach. wikiwand.comwikipedia.orgnih.gov The reaction of thiophosphoryl chloride with an alcohol, such as butanol, can yield O-alkyl dichlorothiophosphates. google.com This reaction can be influenced by the presence of a solvent, with tertiary butyl chloride being advantageous over benzene (B151609) as it allows for the use of less alcohol. google.com
Following the formation of the dithiophosphoric acid, it is often neutralized with a metal oxide, hydroxide, or a reactive metal salt to form the corresponding metal dithiophosphate (B1263838) salt. wikipedia.orggoogle.com For example, zinc oxide can be used to neutralize the acid and form zinc dialkyldithiophosphates (ZDDPs). sciensage.infowikipedia.org Similarly, ammonium (B1175870) salts of dialkyl dithiophosphates can be synthesized and are stable intermediates. beilstein-journals.org
Role of Catalytic Bases in Synthesis
Bases play a crucial role in facilitating several synthetic transformations leading to this compound and its derivatives. In the alkylation of dithiophosphoric acids or their salts, a base is often required to deprotonate the acid, forming the more nucleophilic dithiophosphate anion. nih.govresearchgate.net This anion can then react with an alkylating agent.
The choice of base can influence the reaction's outcome. For instance, in the synthesis of phosphorothioates, triethylamine (B128534) is a commonly used base. beilstein-journals.orgnih.gov In some cases, the reaction can be accelerated by the presence of a catalytic amount of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) when reacting with alkyl halides. acs.org The use of non-nucleophilic amine bases such as N,N-diisopropylethylamine (DIPEA) has been noted in stereocontrolled synthesis of related phosphorus compounds. mdpi.com
Indirect Synthesis and Derivatization Routes
Indirect methods involve the synthesis of a related phosphorus compound, which is then chemically transformed into this compound or its derivatives.
Formation from Phosphoramidate (B1195095) Diesters
An indirect route to O-butyl phosphorodithioates can involve the transformation of phosphoramidate diesters. Research has shown that dinucleoside phosphoramidates can react to form dinucleoside O-butyl phosphorothioate (B77711) triesters. researchgate.net Specifically, the reaction of a dinucleoside phosphoramidothioate diester with n-butyl alcohol can yield the corresponding dinucleoside S-butyl phosphorothioate. researchgate.net This transformation suggests a pathway where a P-N bond is converted to a P-O or P-S bond, providing a route to introduce the butyl group.
Alkylation Reactions
Alkylation is a fundamental process for creating O,S-dialkyl phosphorodithioates from O,O-dialkyl phosphorodithioates. acs.org The process typically involves the reaction of a salt of O,O-dibutyl phosphorodithioic acid with an alkylating agent, such as an alkyl halide. acs.orgnih.gov This reaction leads to the formation of a new sulfur-carbon bond.
The reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base provides a direct synthetic route to phosphorothioates via the formation of the O,O'-dialkyl thiophosphate anion. nih.govresearchgate.net Studies on the ambident nucleophile ammonium O,O'-diethyl thiophosphate have shown that its reaction with benzyl (B1604629) halides results exclusively in S-alkylation. beilstein-journals.org
| Starting Material | Reagent | Product | Reference |
| Potassium O,O-dialkyl phosphorodithioate | Alkynylphenyliodonium salts | S-Alkynyl O,O-dialkyl phosphorodithioates | acs.org |
| O,O'-dialkyl thiophosphoric acids | Alkyl halides, Base | S-Alkyl O,O-dialkyl phosphorothioates | nih.govresearchgate.net |
| Ammonium O,O'-diethyl thiophosphate | Benzyl halides | S-Benzyl O,O'-diethyl phosphorothioate | beilstein-journals.org |
Acylation Reactions
Acylation reactions involving phosphorodithioates are crucial for the synthesis of various functionalized organophosphorus compounds. The reactivity of the ambident nucleophilic O,O'-dialkyl thiophosphate anion is a key factor in these transformations. Studies have shown that the reaction of triethylammonium (B8662869) O,O'-diethyl thiophosphate with benzoyl chloride results in the formation of benzoyl O,O'-diethyl phosphorothioate, an O-acylation product. nih.govresearchgate.net This outcome is observed when a hard electrophile, such as benzoyl chloride, is used. nih.govresearchgate.net
In contrast, the reaction of the ambident nucleophile ammonium O,O'-diethyl thiophosphate with benzyl halides and tosylate leads exclusively to S-alkylation. nih.govbeilstein-journals.org The choice of the electrophile plays a critical role in directing the reaction towards either O- or S-functionalization. For instance, replacing a benzyl group with a benzoyl group, which has a harder electrophilic center, favors the O-acylation product. nih.govresearchgate.net
Furthermore, the post-synthetic acylation of the 2'-hydroxyl groups in RNA using acylimidazole reagents has been explored as a method for RNA functionalization. nih.gov This "cloaking" strategy can protect RNA from degradation. researchgate.net While this application does not directly involve this compound, the principles of acylation are relevant to the broader class of organophosphate compounds.
Solid-Phase Synthesis Techniques for Phosphorodithioate Linkages
Solid-phase synthesis has emerged as a powerful technique for the preparation of oligonucleotides with modified backbones, including those with phosphorodithioate linkages. nih.govoup.comscilit.com These linkages, where two non-bridging oxygen atoms in the phosphodiester backbone are replaced by sulfur atoms, confer increased stability against nucleases. nih.govscilit.com The synthesis is typically performed on a controlled-pore glass (CPG) solid support. nih.gov
A key aspect of this methodology is the use of deoxynucleoside 3'-phosphorothioamidites, which can be activated by tetrazole to condense with a deoxynucleoside on the polymer support. nih.gov This is followed by a sulfurization step to generate the protected phosphorodithioate triester. nih.gov The cycle also includes capping of unreacted deoxynucleoside and removal of the 5'-protecting group. nih.gov
The efficiency of each coupling cycle is typically high, often in the range of 97-98%, though minor contamination with phosphorothioate linkages (2-5%) can occur. nih.gov The synthesis of RNA analogues with phosphorodithioate linkages requires longer coupling and sulfurization times compared to standard RNA synthesis. nih.gov
Table 1: Comparison of Standard and Phosphorodithioate RNA Synthesis
| Feature | Standard RNA Synthesis | Phosphorodithioate RNA Synthesis |
| Building Blocks | Standard Phosphoramidites | RNA-thiophosphoramidites |
| Coupling Time | Approx. 4 minutes | Approx. 12 minutes |
| Sulfurization Time | Standard | Extended |
| Resulting Linkage | Phosphodiester | Phosphorodithioate |
| Nuclease Stability | Standard | High |
Data derived from solid-phase synthesis protocols. nih.gov
Modern Approaches to Phosphorus-Sulfur Bond Formation
The construction of phosphorus-sulfur (P-S) bonds is a cornerstone of organophosphorus chemistry, with numerous modern methods being developed to improve efficiency and substrate scope. ucc.ieresearchgate.net These methods are critical for synthesizing compounds like phosphorothioates and phosphorodithioates. ucc.ie
One prominent approach is the cross-dehydrogenative coupling (CDC) of P(O)-H compounds with thiols. researchgate.net This can be achieved using various catalysts and conditions. For instance, palladium-catalyzed dehydrogenative phosphorylation allows for the coupling of thiols with H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides. organic-chemistry.org
Metal-free approaches have also gained traction. A convenient method involves the reaction of thiols with H-dialkyl phosphites using DMSO as both the solvent and the oxidant. organic-chemistry.org This reaction proceeds through a disulfide intermediate. organic-chemistry.org Another strategy employs Cs2CO3 as a catalyst for the aerobic oxidative coupling of thiols with phosphonates, using molecular oxygen as the oxidant. nih.gov Similarly, K2CO3 can promote the aerobic oxidative cross-coupling of trialkyl phosphites with thiophenols. rsc.org
Electrochemical methods represent a green and efficient alternative for P-S bond formation. beilstein-journals.org These techniques avoid the need for chemical oxidants by using an electric current to drive the reaction.
Specific Preparative Transformations and Analogues
Synthesis of S-Allyl-O,O′-Dibutyl Phosphorodithioate
A notable derivative, S-allyl-O,O′-dibutyl phosphorodithioate (ADTP), has been synthesized via a one-pot method. researchgate.netmdpi.comresearchgate.net This compound is created by introducing an allyl group into the molecular structure of ammonium dibutyl dithiophosphate. mdpi.com The synthesis and chemical structure of ADTP have been confirmed through techniques such as Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H NMR). mdpi.com This novel surfactant has shown potential as a collector in the flotation separation of chalcopyrite and pyrite. researchgate.netmdpi.comresearchgate.net
Conversion of Phosphoryl Chlorides to Phosphorothioates via Intermediates
The conversion of phosphoryl chlorides to phosphorothioates often proceeds through intermediate steps. Phosphoryl chloride (POCl₃) itself reacts with water to form phosphoric acid and hydrogen chloride, with pyrophosphoryl chloride being an isolable intermediate. wikipedia.org In the context of phosphorothioate synthesis, the Atherton-Todd reaction is a classic method where a dialkyl phosphite (B83602) reacts with a thiol in the presence of a base and a halogenating agent like carbon tetrachloride. mdpi.com This reaction is believed to proceed via the formation of a phosphoryl chloride intermediate. mdpi.com
Recent advancements have focused on more direct and stereospecific conversions. For example, boranophosphate DNA can be converted to phosphorothioate diesters via an acyl phosphite intermediate. acs.org This process involves treating the boranophosphate with pivaloyl chloride in pyridine (B92270) to form the acyl phosphite, which is then transformed into the phosphorothioate. acs.org This conversion has been shown to proceed with retention of the phosphorus center's stereochemistry. acs.org
Metal-Catalyzed Aerobic Oxidative Coupling of Thiols and Phosphites
Metal-catalyzed aerobic oxidative coupling reactions provide an efficient and atom-economical route to phosphorothioates from thiols and phosphites or H-phosphonates. researchgate.net These reactions utilize readily available starting materials and often employ environmentally benign oxidants like air or molecular oxygen.
Several catalytic systems have been developed for this transformation:
Iron-catalyzed systems : Iron(salan) complexes have been used to catalyze the cross-dehydrogenative coupling of thiols with P(O)H compounds, using air as the terminal oxidant. researchgate.net
Nickel-catalyzed systems : The combination of a simple nickel(II) catalyst, such as Ni(OAc)₂, with a Lewis acid like Y(OTf)₃ can dramatically promote the oxidative coupling of thiols and phosphonates to form phosphorothioates. organic-chemistry.orgacs.org
Tungsten-catalyzed systems : A low-valent tungsten catalyst has been shown to be effective for the aerobic oxidative cross-dehydrogenative coupling of thiols and phosphonates. mdpi.com
Copper-catalyzed systems : Copper catalysts have been employed for the coupling of H-phosphonates with thiols in the presence of a base. rsc.org
Palladium-catalyzed systems : Palladium catalysts can facilitate the dehydrogenative coupling of thiols with various P(O)-H compounds without the need for an external oxidant. rsc.org
Alkali metal salts have also been shown to catalyze these reactions. For instance, Cs₂CO₃ can catalyze the aerobic oxidative coupling of thiols with phosphonates, and K₂CO₃ promotes the coupling of trialkyl phosphites with thiophenols. nih.govrsc.org
Reaction Mechanisms and Kinetics
Mechanistic Pathways of O-Butyl Phosphorodithioate (B1214789) Reactions
The reactions involving O-Butyl phosphorodithioate can proceed through several distinct mechanistic pathways, including nucleophilic substitution, single electron transfer, and electrooxidation.
Nucleophilic substitution at the phosphorus center is a common reaction for phosphorodithioates. These reactions can proceed through two primary mechanisms: a concerted, single-step process or a stepwise pathway involving a pentacoordinate intermediate. sapub.org
In the concerted mechanism , which is analogous to an SN2 reaction, the nucleophile attacks the phosphorus center at the same time as the leaving group departs. This process involves a single pentacoordinate transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the phosphorus atom. sapub.orgsapub.org
The stepwise mechanism involves the initial formation of a trigonal bipyramidal pentacoordinate intermediate. sapub.orgsapub.org This intermediate is typically short-lived and can subsequently break down by expelling the leaving group to form the final product. The rate-determining step in this pathway can be either the formation or the breakdown of this intermediate. sapub.org
The choice between a concerted and a stepwise mechanism is influenced by the properties of the nucleophile, the leaving group, and the solvent. For example, in the context of related phosphorothioate (B77711) compounds, reactions with strong nucleophiles and good leaving groups often favor a concerted pathway. sapub.orgnih.gov The sulfur atoms in this compound can also be subject to nucleophilic attack, particularly by soft nucleophiles, which can lead to P-S bond cleavage. nih.govpnas.org In the presence of iodine, for instance, the sulfur atom is preferentially attacked, leading to the formation of an S-iodo-phosphorothioate intermediate which can then undergo further nucleophilic substitution. nih.govescholarship.org
Single Electron Transfer (SET) represents another important mechanistic pathway for phosphorodithioate reactions, initiating radical chemistry. sigmaaldrich.comlibretexts.org In a SET process, a single electron is transferred from a donor molecule (a reductant, such as an alkali metal) or to an acceptor molecule (an oxidant), generating radical ions. libretexts.org
For phosphorodithioates, SET can be initiated by chemical reagents or through photochemical or radiolytic methods. nih.gov For instance, reaction with oxidizing radicals like the sulfate (B86663) radical anion (SO₄•⁻) can lead to a one-electron oxidation of the phosphorodithioate moiety. nih.gov This generates a sulfur-centered radical cation, which is highly reactive and can undergo subsequent reactions such as bond cleavage or reaction with other molecules. nih.govnih.gov This pathway is distinct from the two-electron processes seen in nucleophilic substitution and involves radical intermediates rather than ionic ones. sigmaaldrich.comnih.gov
The electrochemical oxidation of O,O,O-trisubstituted phosphorothioates provides insight into the electrooxidation mechanism of related phosphorodithioates. The process begins with a one-electron oxidation at the anode to form a cation radical. This radical species is highly unstable and rapidly undergoes subsequent reactions.
The primary follow-up reaction for the cation radical is often a dimerization process. For example, the electrooxidation of O,O,O-triethyl phosphorothioate in acetonitrile (B52724) leads to the formation of a dimeric dication. This dimer can then react with any nucleophiles present in the reaction mixture. The peak potentials for the electrochemical oxidation of phosphorus thiones are significantly more positive than those for the corresponding carbonyl compounds, indicating that the thiones are more difficult to oxidize.
Stereochemical Aspects of Phosphorodithioate Conversions
The phosphorus atom in this compound is a chiral center when the other O-alkyl or S-alkyl groups are different, leading to the existence of RP and SP enantiomers. The stereochemical outcome of reactions at this chiral phosphorus center is highly dependent on the reaction mechanism. nih.govethz.ch
Nucleophilic substitution reactions proceeding through a concerted SN2-like mechanism typically result in an inversion of configuration at the phosphorus center, similar to the Walden inversion observed in carbon chemistry. In this pathway, the nucleophile attacks from the side opposite to the leaving group.
Conversely, reactions that proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate can lead to either retention or inversion of configuration , or a mixture of both (racemization). The stereochemical outcome depends on the lifetime of the intermediate and the relative positions (apical or equatorial) occupied by the entering and leaving groups in the intermediate structure. Pseudorotation within the pentacoordinate intermediate can scramble the stereochemistry. le.ac.uk For example, the alkaline hydrolysis of optically active O-methyl t-butylphenylphosphinothioate was found to proceed with complete retention of configuration at the phosphorus center. le.ac.uk The stereochemistry of phosphorothioate linkages is critical in the context of therapeutic oligonucleotides, as different stereoisomers can exhibit different biological activities and stabilities. nih.govrsc.org
Kinetic Studies of Reaction Rates
Kinetic studies are essential for elucidating the mechanisms of this compound reactions by providing quantitative data on reaction rates and the factors that influence them.
The determination of rate constants for phosphorodithioate reactions often involves monitoring the change in concentration of a reactant or product over time using techniques like ³¹P NMR spectroscopy or UV-Vis spectrophotometry.
For reactions following first-order kinetics, the rate is directly proportional to the concentration of one reactant. The first-order rate constant (k) can be determined from the slope of a plot of the natural logarithm of the reactant concentration versus time. For more complex reactions, the determination of rate constants may require fitting experimental data to integrated rate laws or using initial rate methods.
Table 1: Calculated Activation Free Energies (ΔG‡) for Reaction Steps of a Model Phosphorothioate Intermediate
| Reaction Step | Catalyst/Condition | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| Spontaneous Hydrolysis of PSN Intermediate (Nucleophilic Attack) | Water | 43.8 | escholarship.org |
| P-O Dissociation from Phosphorane Intermediate | Water | 36.1 | nih.gov |
| P-S Dissociation from Phosphorane Intermediate | Water | 37.8 | nih.gov |
| Tris-N-grafting PSN Intramolecular Cyclization | Unimolecular | 31.5 | escholarship.org |
| Base-Assisted Self-Association of Phosphotriester | Primary Amine | 21.4 | pnas.org |
| P-O Bond Dissociation of Phosphotriester | Primary Amine | 23.4 | pnas.org |
Note: Data is for model S-amino-phosphorothioate (PSN) and related phosphotriester intermediates, not this compound itself, but illustrates the energies involved in key mechanistic steps. nih.govpnas.orgescholarship.org
Influence of Temperature, Scan Rate, and Concentration on Electrochemical Characteristics
The electrochemical characteristics of a compound like this compound are significantly influenced by experimental parameters such as temperature, scan rate, and concentration. These factors can alter the kinetics of the electrochemical reactions and the mass transport of the analyte to the electrode surface.
Temperature: Temperature plays a crucial role in electrochemical reactions. An increase in temperature generally leads to an increase in the diffusion coefficient of the species, which in turn results in higher peak currents in cyclic voltammetry. This is because higher temperatures provide more thermal energy to the molecules, causing them to move faster. The relationship between temperature and the diffusion coefficient can often be described by the Arrhenius equation.
Scan Rate: In cyclic voltammetry, the scan rate (ν) is the rate at which the potential is swept. For a reversible, diffusion-controlled electrochemical process, the peak current (ip) is directly proportional to the square root of the scan rate (ν1/2), as described by the Randles-Sevcik equation. iorodeo.comlibretexts.org A plot of ip vs. ν1/2 should yield a straight line, confirming that the reaction is controlled by diffusion of the analyte to the electrode surface. researchgate.net Deviations from this linear relationship can indicate that the process is controlled by adsorption or involves coupled chemical reactions. iorodeo.comlibretexts.org
Concentration: The concentration of the electroactive species in the solution also has a direct impact on the observed current. According to the Randles-Sevcik equation, the peak current is directly proportional to the bulk concentration of the analyte. Therefore, an increase in the concentration of this compound would be expected to result in a linear increase in the peak current, assuming other factors are held constant. This relationship is fundamental for the quantitative analysis of substances using electrochemical methods.
A hypothetical dataset illustrating these relationships for a generic diffusion-controlled electrochemical process is presented below.
| Scan Rate (mV/s) | Peak Current (μA) at Concentration C1 | Peak Current (μA) at Concentration C2 (C2 > C1) |
| 25 | 10.2 | 15.3 |
| 50 | 14.4 | 21.6 |
| 100 | 20.4 | 30.6 |
| 150 | 25.0 | 37.5 |
| 200 | 28.8 | 43.2 |
Activation Energy Analysis (e.g., Diffusion Activation Energy)
Activation energy analysis provides valuable insights into the energy barriers associated with electrochemical processes. The diffusion activation energy (Ea,D) is the energy required for a molecule to overcome the forces that restrict its movement through a solution and reach the electrode surface. This parameter can be determined by studying the effect of temperature on the diffusion coefficient.
The relationship between the diffusion coefficient (D) and temperature (T) is described by an Arrhenius-type equation:
D = D0 * exp(-Ea,D / RT)
where:
D0 is the pre-exponential factor (maximum diffusion coefficient at infinite temperature)
Ea,D is the activation energy of diffusion
R is the universal gas constant
T is the absolute temperature
By measuring the peak current at various temperatures and knowing that the peak current is proportional to the square root of the diffusion coefficient (from the Randles-Sevcik equation), one can calculate the diffusion coefficient at each temperature. A plot of ln(D) versus 1/T will yield a straight line with a slope of -Ea,D/R, from which the activation energy of diffusion can be calculated. mdpi.com This analysis is crucial for understanding the mass transport limitations of the electrochemical reaction.
| Temperature (K) | Diffusion Coefficient (cm²/s) | ln(D) | 1/T (K⁻¹) |
| 298 | 1.00E-05 | -11.51 | 0.00335 |
| 308 | 1.25E-05 | -11.29 | 0.00325 |
| 318 | 1.54E-05 | -11.08 | 0.00314 |
| 328 | 1.88E-05 | -10.88 | 0.00305 |
Role of Intermediates in Reaction Pathways
For instance, in nucleophilic substitution reactions at the phosphorus center, pentacoordinate phosphorane intermediates can be formed. The stability and subsequent breakdown of these intermediates can dictate the stereochemical outcome of the reaction. The nature of the attacking nucleophile and the leaving group will influence the lifetime and fate of such intermediates.
In some cases, highly reactive, transient species such as metathiophosphates may be generated through an elimination-addition mechanism. These planar, three-coordinate phosphorus(V) intermediates are highly electrophilic and will rapidly react with available nucleophiles in the reaction mixture. The detection and characterization of these fleeting intermediates often require specialized techniques due to their short lifetimes.
The reaction pathway can also be influenced by the solvent and the presence of catalysts. For example, in the synthesis of phosphorothioates, different activating agents can lead to different intermediate species, thereby affecting the efficiency and selectivity of the reaction. The study of these intermediates is crucial for optimizing synthetic routes and understanding the underlying mechanisms of reactivity for compounds like this compound.
Theoretical and Computational Studies
Quantum Chemical Methodologies Applied to O-Butyl Phosphorodithioate (B1214789) Systems
Quantum chemical methods are central to the theoretical study of O-Butyl phosphorodithioate, enabling the calculation of molecular properties, energies, and reaction pathways.
Density Functional Theory (DFT) has become a primary computational tool for studying organophosphorus compounds due to its balance of accuracy and computational efficiency. nih.govnih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov This approach is used to predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters. nih.gov
For systems analogous to this compound, such as dimethyl phosphorodithioate, DFT calculations at the B3LYP/6-31++G* level of theory have been employed to study the effects of hydrated cations on the compound's geometry and vibrational characteristics. researchgate.net Such studies investigate how interactions with metal ions can alter bond lengths and angles within the phosphorodithioate group. researchgate.net DFT is also used to determine the relative stability of different molecular conformations, such as the g(-)g(-) versus the g(-)t conformer, which can be influenced by the surrounding medium and ionic interactions. researchgate.net The electronic structure, including the distribution of charge on the sulfur and oxygen atoms, is a key output of DFT calculations, revealing the nucleophilic and electrophilic centers of the molecule.
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31++G*) | Dimethyl phosphorodithioate anion with hydrated cations (Li+, Na+, K+, Mg2+) | Investigated cation effects on geometry and vibrational frequencies. Showed that explicit solvent models improve agreement with experimental data over dielectric continuum models. | researchgate.net |
| DFT (M06-2X/6-311++G(d)//M06-2X/6-31+G(d)) | Cycloadditions of various organic molecules | Calculated activation energies (ΔG≠) to understand reactivity differences between cyclic and acyclic reactants. | nih.gov |
| DFT (B3LYP/6-311G(d,p)) | Boron-containing organic compounds | Elucidated electronic structure by analyzing frontier molecular orbitals (HOMO and LUMO). | nih.gov |
Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that are delocalized over the entire molecule. brsnc.inlibretexts.org This approach involves constructing molecular orbitals by forming linear combinations of atomic orbitals (LCAO). tamu.edu The resulting MOs are classified as bonding, antibonding, or non-bonding. brsnc.inyoutube.com
In the context of this compound, MO theory provides a framework for understanding the nature of the P=S and P-O bonds. The theory explains how atomic orbitals from phosphorus, sulfur, and oxygen combine to form sigma (σ) and pi (π) molecular orbitals. tamu.edu Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly important. The energy and localization of the HOMO indicate the molecule's ability to act as an electron donor (nucleophilicity), while the LUMO's characteristics relate to its ability to act as an electron acceptor (electrophilicity). For phosphorodithioates, the HOMO is typically associated with the non-bonding lone pairs on the sulfur atoms, making them susceptible to electrophilic attack.
Transition State Theory (TST) is a fundamental model used to explain the rates of chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate with the highest potential energy. wikipedia.orgox.ac.uk Computational chemistry uses TST to calculate thermodynamic parameters of activation, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. wikipedia.orge3s-conferences.org
For reactions involving this compound, such as hydrolysis or alcoholysis, computational methods are used to locate the transition state structure on the potential energy surface. e3s-conferences.org The geometry of the transition state reveals the reaction mechanism. For example, in phosphoryl transfer reactions, TST calculations can help distinguish between an associative mechanism, which proceeds through a five-coordinate pentavalent phosphorus intermediate, and a dissociative mechanism, which involves a three-coordinate metaphosphate-like intermediate. nih.govrsc.org The calculated activation energy provides a quantitative prediction of the reaction rate. e3s-conferences.org
Elucidation of Reaction Mechanisms via Computational Methods
Computational methods, particularly DFT, are instrumental in mapping out the complete potential energy surface for reactions of this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and transition states that connect reactants to products.
For related organophosphorus compounds, studies have shown that the reaction mechanism can be highly dependent on the reactants and conditions. nih.gov For example, reactions of phosphonamidothioic acid with alcohols are proposed to occur via an elimination-addition mechanism. This pathway involves the initial formation of a reactive metathiophosphonate intermediate, which is then attacked by the alcohol. Computational studies can verify such mechanisms by calculating the energies of all proposed species. By comparing the activation barriers for different potential pathways (e.g., a concerted SN2(P) mechanism versus a stepwise elimination-addition), the most favorable reaction channel can be determined. These calculations provide a molecular-level understanding of the bond-breaking and bond-forming processes that govern the reactivity of the phosphorodithioate group.
Solvent and Solvation Effects on Reactivity and Mechanisms
The solvent environment can dramatically influence the rates and mechanisms of chemical reactions. researchgate.net Computational models account for these effects in two primary ways: implicitly, using a polarizable continuum model (PCM) that represents the solvent as a uniform medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation. researchgate.netmdpi.com
Studies on analogous phosphate (B84403) and phosphorothioate (B77711) esters have demonstrated significant solvent effects. nih.gov For instance, changing from a polar protic solvent like water to a less polar aprotic solvent can alter the stability of charged intermediates and transition states, leading to changes in the reaction mechanism. nih.govresearchgate.net The reaction of 2,4-dinitrophenyl phosphate monoanion proceeds via an associative mechanism in acetonitrile (B52724), but the corresponding dianion reacts through a dissociative pathway. nih.gov Computational studies on dimethyl phosphorodithioate have shown that using explicit solvent molecules provides better agreement with experimental vibrational data than continuum models. researchgate.net For this compound, theoretical modeling can predict how its reactivity is tuned by different solvent environments, which is crucial for applications in areas like solvent extraction.
Computational Modeling of Adsorption and Interfacial Interactions
The interaction of this compound with solid surfaces is critical in its application as a flotation collector for sulfide (B99878) minerals. Computational modeling provides a powerful means to investigate these adsorption and interfacial phenomena at the atomic scale.
The primary method for these studies is periodic DFT, where the mineral surface is modeled as a repeating slab. nih.govresearchgate.net The this compound molecule is placed on this surface, and the system's energy is minimized to find the most stable adsorption geometry. confex.com These calculations can determine key parameters such as the adsorption energy, the optimal distance between the molecule and the surface, and the specific atoms involved in the bonding. nih.gov Theoretical models can distinguish between different modes of adsorption, such as monodentate (one sulfur atom binding to the surface) and bidentate (both sulfur atoms binding), and predict which is more favorable. confex.com By analyzing the electronic structure of the adsorbed system, the nature of the chemical bond between the phosphorodithioate headgroup and the metal atoms on the mineral surface can be characterized as either covalent or ionic.
Coordination Chemistry and Complexation Research
O-Butyl phosphorodithioate (B1214789) as a Ligand in Metal Complexes
O-Butyl phosphorodithioate, specifically the O,O-dibutyl phosphorodithioate anion [(C₄H₉O)₂PS₂]⁻, is a versatile ligand in coordination chemistry. It belongs to the class of dithiophosphates, which are known for their ability to form stable complexes with a wide range of metal ions. These ligands are classified as soft ligands according to the Hard and Soft Acids and Bases (HSAB) theory, indicating a preference for binding with soft or borderline metal ions.
The phosphorodithioate ligand typically coordinates to metal ions in a bidentate fashion through the two sulfur atoms, forming a four-membered chelate ring. This bidentate coordination mode contributes to the stability of the resulting metal complexes. The general structure of a metal dithiophosphate (B1263838) complex involves the central metal ion bonded to one or more dithiophosphate ligands. The coordination geometry around the metal center is influenced by factors such as the size and charge of the metal ion, as well as steric hindrance from the butyl groups on the ligand. Research into these complexes is driven by their applications in various fields, including as lubricant additives and in solvent extraction processes for metal separation.
Synthesis and Characterization of Metal-O-Butyl Phosphorodithioate Complexes
The synthesis of metal-O-Butyl phosphorodithioate complexes generally involves the reaction of a metal salt with a source of the O,O-dibutyl phosphorodithioate ligand. The ligand itself can be prepared by the reaction of phosphorus pentasulfide with butanol. nih.gov The resulting dithiophosphoric acid or its salt can then be reacted with a suitable metal precursor, such as a metal chloride, oxide, or acetate, to yield the desired complex. nih.gov
Characterization of these complexes is typically carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the characteristic P-S and P-O stretching vibrations, providing evidence of ligand coordination. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for probing the environment of the phosphorus atom within the complex. UV-visible spectroscopy can provide information about the electronic transitions within the complex. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are employed to study the thermal stability and decomposition of the complexes.
Detailed research on the synthesis and characterization of discrete this compound complexes with rare-earth elements (REEs) is not extensively documented in publicly available literature. The interaction between rare-earth ions, which are considered hard acids, and the soft dithiophosphate ligand is generally less favorable compared to interactions with softer metal ions.
However, organophosphorus compounds with structures similar to this compound, such as di-(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A), are widely used as extractants for the separation of rare-earth elements in hydrometallurgical processes. jurnalfkipuntad.com The extraction of REEs with these acidic organophosphorus reagents generally follows a cation-exchange mechanism. dntb.gov.ua The efficiency of extraction is influenced by factors such as the pH of the aqueous solution, the concentration of the extractant, and the nature of the diluent used. jurnalfkipuntad.com For instance, studies have shown that the extraction of neodymium, terbium, and dysprosium increases with increasing pH and extractant concentration. jurnalfkipuntad.com While these studies focus on the application in solvent extraction rather than the synthesis and isolation of specific complexes, they provide insight into the coordination behavior of rare-earth ions with related organophosphorus ligands.
Zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate), often referred to as zinc dibutyl dithiophosphate (ZBPD), is a well-characterized complex. It is synthesized through a two-step method and has been analyzed using various spectral techniques.
UV-visible spectroscopy of ZBPD reveals absorption peaks that are attributed to n→σ* and π→π* electron transitions. dtic.mil Infrared spectroscopy helps in identifying the chemical bonds present in the ZBPD molecule. dtic.mil Thermal analysis has shown that ZBPD possesses a high decomposition temperature. jurnalfkipuntad.comdtic.mil The Differential Scanning Calorimetry (DSC) curve for ZBPD can be complex, showing multiple exothermic peaks which may be due to the molecular structure and the presence of small amounts of impurities. jurnalfkipuntad.comdtic.mil
Below is a table summarizing some of the characterization data for Zinc O,O,O',O'-Tetrabutyl bis(phosphorodithioate):
| Analytical Technique | Observation | Interpretation |
| UV-vis Spectroscopy | Absorption peaks at 212.0 nm and 227.0 nm dtic.mil | Attributed to n→σ* and π→π* electron transitions dtic.mil |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Reveals various chemical bond types within the molecule dtic.mil | Confirms the structure of the complex |
| Thermogravimetric-Differential Scanning Calorimetry (TG-DSC) | Wide absorption peak at 84.3 °C; four exothermic peaks at 245.0 °C, 344.3 °C, 476.1 °C, and 344.3 °C jurnalfkipuntad.comdtic.mil | Indicates a complex thermal decomposition process and high decomposition temperature jurnalfkipuntad.comdtic.mil |
Mercury(II) ions, being soft acids, readily form stable complexes with soft ligands like this compound. The synthesis of mercury(II) phosphorodithioate complexes can be achieved by reacting a mercury(II) salt, such as HgCl₂, with the phosphorodithioic acid or its salt.
The characterization of mercury complexes often involves spectroscopic methods similar to those used for zinc complexes. Due to the limited specific research data available for this compound mercury complexes, a detailed data table is not provided. However, related research on mercury complexes with other organophosphorus ligands, such as (O-n-butyl-P-phenyl-phosphonito-P)-mercury complexes, indicates the formation of Hg-P bonds and these compounds are characterized by ³¹P and ¹⁹⁹Hg NMR spectroscopy.
Principles of Metal Ion Extraction and Separation
The application of this compound and related organophosphorus compounds in the solvent extraction of metal ions is a significant area of research. This process, also known as liquid-liquid extraction, is a method to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.
The fundamental principle of metal ion extraction using acidic organophosphorus extractants like this compound involves a cation-exchange mechanism. The general equilibrium for the extraction of a metal ion (Mⁿ⁺) can be represented as:
Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A)ₙ(HA)ₙ(org) + nH⁺(aq)
Where Mⁿ⁺ is the metal ion in the aqueous phase, and (HA)₂ represents the dimeric form of the acidic extractant in the organic phase. The metal ion is transferred from the aqueous phase to the organic phase by forming a neutral complex with the deprotonated extractant. The release of H⁺ ions into the aqueous phase means that the extraction efficiency is highly dependent on the pH of the aqueous solution. By controlling the pH, selective separation of different metal ions can be achieved.
The effectiveness of a solvent extraction process is also influenced by other factors, including:
Extractant Concentration: Increasing the concentration of the extractant in the organic phase generally leads to a higher distribution ratio of the metal ion.
Nature of the Diluent: The organic solvent used to dissolve the extractant can affect the extraction efficiency. Aliphatic diluents are often found to be more effective than aromatic ones for the extraction of rare-earth elements with organophosphorus reagents. jurnalfkipuntad.com
Temperature: The extraction process can be either exothermic or endothermic, and therefore, temperature can influence the extraction equilibrium. jurnalfkipuntad.com
Stripping: After extraction, the metal ions are recovered from the organic phase in a process called stripping. This is typically achieved by contacting the loaded organic phase with an acidic solution, which reverses the extraction equilibrium.
The principles of solvent extraction are crucial for the purification and separation of metals in various industrial processes, including the recovery of valuable metals from ores and the recycling of electronic waste.
Materials Science Applications
Role as Chemical Additives in Functional Materials
O-Butyl phosphorodithioate (B1214789) derivatives are crucial chemical additives that impart or enhance the functionality of various materials, most notably in lubricant technology and the development of advanced porous materials.
Derivatives such as zinc dibutyl dithiophosphate (B1263838) (ZDDP), a salt of dibutyl phosphorodithioic acid, are highly effective multifunctional additives in lubricant oils, serving as both antiwear agents and antioxidants. arpnjournals.comresearchgate.net The antioxidant mechanism is critical for preventing the oxidative degradation of lubricating oils, which leads to increased viscosity, sludge, and varnish formation. stle.org
The oxidation of lubricants is a free-radical autoxidation process that occurs in stages: initiation, propagation, and termination. arpnjournals.commdpi.com ZDDP functions primarily as a peroxide decomposer (a secondary antioxidant). youtube.com During the propagation stage of oxidation, hydroperoxides (ROOH) are formed. These hydroperoxides can decompose into highly reactive radicals, accelerating the degradation process. youtube.com ZDDP efficiently breaks this cycle by decomposing the hydroperoxides into non-radical, stable products, such as alcohols. youtube.comtandfonline.com The sulfur and phosphorus components of the molecule are key to this activity, reacting with hydroperoxides to prevent the proliferation of free radicals. youtube.com This action suppresses the formation of peroxides, which is key to reducing bearing corrosion and extending the lubricant's service life. arpnjournals.com
| Antioxidant Type | Mechanism of Action | Targeted Species | Relevance to Phosphorodithioates |
|---|---|---|---|
| Primary (Radical Scavenger) | Donates a hydrogen atom to neutralize free radicals (R•, ROO•). | Alkyl and Peroxy Radicals | While primarily peroxide decomposers, ZDDPs can also exhibit some radical scavenging activity. |
| Secondary (Peroxide Decomposer) | Decomposes hydroperoxides (ROOH) into stable, non-radical products. | Hydroperoxides | This is the primary antioxidant mechanism for ZDDP, preventing the chain-propagation step of oxidation. youtube.com |
The phosphorodithioate group, (RO)₂PS₂⁻, is an effective ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.org This ability allows it to act as a "linker" or "strut" in the construction of coordination polymers and, potentially, Metal-Organic Frameworks (MOFs). wikipedia.orgmdpi.com MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. wikipedia.org
The dithiophosphate ligand typically coordinates to metal centers through its two sulfur atoms, acting as a bidentate chelating or bridging ligand. wikipedia.org This chelation forms a stable four-membered ring with the metal ion. wikipedia.org This strong coordination is fundamental to building robust, extended structures like MOFs. While specific examples of MOFs constructed solely with O-butyl phosphorodithioate are not extensively documented, the underlying principle relies on its proven ability to link metal centers into one-, two-, or three-dimensional networks. rsc.org The choice of metal and the geometry of the ligand dictate the final structure and porosity of the resulting framework.
Surface Adsorption Studies in Materials Processing
The interaction of this compound with mineral surfaces is a critical aspect of its application in materials processing, particularly in the froth flotation of sulfide (B99878) ores.
In mineral flotation, this compound and its derivatives act as collectors, selectively adsorbing onto the surface of valuable minerals like chalcopyrite (CuFeS₂) to render them hydrophobic (water-repellent). mdpi.comnih.gov Research on S-allyl-O, O′-dibutyl phosphorodithioate (a derivative) has shown that it adsorbs uniformly and effectively onto the chalcopyrite surface. mdpi.com The primary mechanism of this interaction is chemisorption, where a chemical bond forms between the collector molecule and the mineral surface. mdpi.com This is a stronger interaction than physisorption, which relies on weaker intermolecular forces. This strong chemical adsorption is responsible for the compound's high selectivity for chalcopyrite over other minerals like pyrite. mdpi.com
Spectroscopic studies, such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR), have provided direct evidence for the chemical nature of the adsorption. mdpi.com Analysis of chalcopyrite surfaces treated with a dibutyl phosphorodithioate derivative confirmed the formation of new chemical bonds at the interface. mdpi.com Specifically, the interaction involves the breakage of the P=S bond in the phosphorodithioate molecule and the formation of a P–S–Cu bond with copper atoms on the chalcopyrite surface. mdpi.com XPS data shows shifts in the binding energies of copper and the appearance of new peaks corresponding to a Cu-collector complex, confirming that the collector chemically reacts with Cu sites on the mineral surface. mdpi.com This covalent bonding anchors the hydrophobic butyl groups to the surface, facilitating the attachment of air bubbles and subsequent flotation.
Development of Novel Surfactants and Flotation Collectors
Traditional flotation collectors like xanthates can have limitations in selectivity and performance with complex ores. mdpi.com This has driven the development of novel surfactants and collectors based on the phosphorodithioate structure. By modifying the molecular structure of ammonium (B1175870) dibutyl dithiophosphate, researchers have synthesized new compounds with enhanced properties. mdpi.com
For instance, introducing an allyl group to create S-allyl-O, O′-dibutyl phosphorodithioate (ADTP) results in a collector with superior collecting power and selectivity for chalcopyrite, especially under neutral or weakly alkaline conditions. mdpi.com Flotation experiments demonstrate that such novel phosphorodithioate surfactants can achieve significantly higher recovery and grade of copper compared to conventional collectors. mdpi.com The design of these multifunctional compounds is a key trend in developing more efficient and selective reagents for mineral processing. mdpi.com
| Collector | Copper Recovery (%) | Copper Grade in Concentrate (%) |
|---|---|---|
| S-allyl-O, O′-dibutyl phosphorodithioate (ADTP) | 95.74 | 23.38 |
| Ammonium dibutyl dithiophosphate (DTP) | 92.52 | 20.60 |
| O-isopropyl-N-ethyl thiocarbamate (Z200) | 83.03 | 16.93 |
Environmental Chemistry and Transformation Studies
Environmental Occurrence and Distribution
The environmental presence of organothiophosphate esters (OTPEs), a class of compounds that includes O-Butyl phosphorodithioate (B1214789) and its derivatives, has been confirmed in aquatic systems. While data specifically for O-Butyl phosphorodithioate is limited, studies on structurally similar compounds provide significant insight into their occurrence and distribution.
A notable study conducted in the Yangtze River Basin investigated the presence of emerging OTPEs in surface water. nih.gov Using a high-resolution mass spectrometry method, researchers identified and quantified three previously unrecorded OTPEs. nih.gov Among these was O-butyl O-ethyl O-hydrogen phosphorothioate (B77711) (BEHPt), a compound closely related to this compound. nih.gov
The detection frequency for BEHPt across 17 water samples was 100%, indicating its widespread presence in the studied aquatic environment. nih.gov The concentrations were semi-quantified, revealing a mean concentration of 17.2 nanograms per liter (ng/L), with a range from 5.5 to 65.4 ng/L. nih.gov This research highlights the prevalence of such compounds in major river systems, likely stemming from their use as industrial additives and flame retardants. nih.govresearchgate.net
The study also detected other OTPEs, such as O,O,O-tris(2,4-di-tert-butylphenyl) phosphorothioate (AO168═S), which was also found in 100% of samples at a mean concentration of 56.9 ng/L. nih.gov The co-occurrence of these compounds with their phosphate (B84403) ester analogs, like tris(2,4-di-tert-butylphenyl) phosphate (AO168═O), suggests they may share similar sources or undergo transformation from one form to another within the environment. nih.gov
Interactive Data Table: Detection of Related OTPEs in the Yangtze River Basin Below is a summary of the findings from the study on OTPEs in river water. nih.gov You can sort the table by clicking on the headers.
| Compound | Detection Frequency (%) | Mean Concentration (ng/L) | Concentration Range (ng/L) |
| O-butyl O-ethyl O-hydrogen phosphorothioate (BEHPt) | 100 | 17.2 | 5.5 - 65.4 |
| O,O,O-tris(2,4-di-tert-butylphenyl) phosphorothioate (AO168═S) | 100 | 56.9 | 30.5 - 148 |
| O-butyl O-(butyl-methylphenyl) O-(di-butylphenyl) phosphorothioate / O,O-bis(dibutylphenyl) O-methyl phosphorothioate | 29 | 0.8 |
LOQ: Limit of Quantification
Abiotic Transformation Pathways in Environmental Media
The chemical stability of phosphorodithioate compounds in aqueous environments is significantly influenced by hydrolysis, the process of cleavage by reaction with water. The hydrolysis of organophosphorus esters, including phosphorothioates and phosphonates, can be catalyzed by both acids and bases. nih.gov The reaction typically involves a nucleophilic attack on the phosphorus atom. nih.gov
The rate of hydrolysis is dependent on several factors, including pH and the molecular structure of the compound. nih.gov For instance, studies on various phosphinates and phosphonates have shown that increasing steric hindrance around the phosphorus center can significantly decrease the reaction rate. nih.gov The hydrolysis of S,S,S-Tributyl phosphorotrithioate (Tribufos), a related compound, proceeds through the cleavage of one of its sulfur-phosphorus (S-P) bonds to yield S,S-dibutyl phosphorodithioate and n-butyl mercaptan. cdc.gov This suggests a likely pathway for this compound would involve the cleavage of its P-O or P-S bonds.
In acid-catalyzed hydrolysis, the reaction involves protonation at the phosphorus atom, followed by the nucleophilic attack of water. researchgate.net Base-catalyzed hydrolysis, on the other hand, is generally irreversible and proceeds through the formation of a salt intermediate before the final acid is liberated. nih.gov
Once in the atmosphere, phosphorodithioate compounds are subject to transformation, primarily through oxidation. The most significant atmospheric fate process for related organometallic phosphorodithioates, such as zinc dialkyldithiophosphates, is rapid oxidation initiated by reactions with hydroxyl radicals (•OH). canada.ca The predicted atmospheric oxidation half-life for one such compound was a mere 0.034 days, indicating a low potential for long-range atmospheric transport. canada.ca
Studies on various organophosphate compounds have identified several key transformation pathways, including oxidation of the phosphorus center, ozonolysis, and hydrogen abstraction by hydroxyl radicals. nih.gov While indoor concentrations of hydroxyl radicals are relatively low, outdoor atmospheric concentrations are 2 to 3 orders of magnitude higher, making this a dominant transformation pathway in the environment. nih.gov The oxidation of phosphorothioates (containing a P=S bond) to their phosphate (P=O) analogs is a particularly important transformation, as it can alter the compound's properties and toxicity. nih.gov
Biotic Transformation and Degradation Processes
The persistence of phosphorodithioate compounds in soil is largely governed by microbial degradation. Soil microorganisms can utilize these chemicals as a source of carbon, phosphorus, and sulfur, breaking them down into simpler, less toxic compounds. researchgate.netscielo.org.mx The degradation of pesticides in soil is primarily mediated by microorganisms, a process often referred to as bioremediation. researchgate.netresearchgate.net
Studies on the organophosphorus insecticide Terbufos, which features a phosphorodithioate functional group, provide a relevant model for the biotic transformation of this compound. In soil, Terbufos undergoes metabolic transformation where it is converted into its sulfoxide (B87167) and sulfone metabolites. kspsjournal.or.kr These oxidative transformations are key steps in its degradation pathway. kspsjournal.or.kr The rate of degradation is influenced by soil properties such as organic matter content, moisture, and texture. kspsjournal.or.kr Research indicates that the majority of Terbufos and its primary metabolites are typically retained in the upper layer of the soil (0-10 cm). kspsjournal.or.kr
The ability of microbial communities to degrade these compounds can be enhanced by repeated exposure, leading to an enrichment of bacteria capable of metabolizing the specific pesticide. scielo.org.mx This microbial activity is crucial for preventing the long-term accumulation of these chemicals in the environment. researchgate.net
Impact on Microbial N₂O Production Pathways (for N-butyl phosphorothioate triamine)
N-butyl phosphorothioate triamine (NBPT) primarily functions as a urease inhibitor, retarding the hydrolysis of urea (B33335) into ammonium (B1175870). This action on its own does not directly produce or eliminate nitrous oxide (N₂O); however, by regulating the availability of ammonium (NH₄⁺) in the soil, NBPT indirectly exerts significant influence over the microbial pathways responsible for N₂O emissions. The effect of NBPT is complex and can vary substantially based on soil properties, particularly pH, and the existing microbial community structure. nih.gov
The primary microbial processes responsible for N₂O production in soil are nitrification (specifically, the ammonia (B1221849) oxidation step) and denitrification. copernicus.orgresearchgate.net NBPT alters the balance and dominance of these pathways.
Shifting Dominance from Ammonia Oxidation to Denitrification
Research indicates that the application of NBPT, often used in conjunction with nitrification inhibitors like dicyandiamide (B1669379) (DCD), can cause a fundamental shift in the dominant pathway for N₂O production. tandfonline.com In untreated or urea-only fertilized soils, N₂O is often largely generated during ammonia oxidation, a process carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). copernicus.orgmdpi.com By slowing the release of ammonia, NBPT limits the substrate for these organisms. This can lead to a reduction in N₂O generated via nitrification.
A study investigating the combined application of NBPT and DCD found that the inhibitors altered the microbial pathways of soil N₂O production. The dominant pathway shifted from ammonia oxidation, characterized by the AOB-amoA gene, to denitrification, marked by the abundance of nirS and nirK genes, which are involved in nitrite (B80452) reduction. tandfonline.com
Impact on Key Microbial Communities
The influence of NBPT on N₂O emissions is directly linked to its effect on the abundance and activity of specific microbial functional groups.
Ammonia Oxidizers: Studies have shown that NBPT application can lead to a decrease in the abundance of ammonia-oxidizing bacteria (AOB). nih.gov Concurrently, the abundance of ammonia-oxidizing archaea (AOA) may increase. nih.gov The net effect on N₂O emissions depends on the relative contribution of AOB and AOA to nitrification and their respective N₂O yields, which can be influenced by factors like soil pH.
Denitrifiers: While ammonia oxidation is suppressed, the existing pool of nitrate (B79036) and nitrite can still be used by denitrifying bacteria, making denitrification a more prominent source of N₂O emissions. tandfonline.com Denitrification is the stepwise reduction of nitrate (NO₃⁻) or nitrite (NO₂⁻) to dinitrogen (N₂), with N₂O as a key intermediate. researchgate.net
Detailed Research Findings
The following tables summarize key findings from studies on the impact of N-butyl phosphorothioate triamine on N₂O emissions and the underlying microbial pathways.
Table 1: Effect of NBPT and DCD Combination on N₂O Emission Inhibition This table presents data on the percentage inhibition of soil N₂O emissions when a combination of 1% NBPT and 5% Dicyandiamide (DCD) was applied with anaerobically digested pig slurry at various soil depths.
| Application Depth | N₂O Emission Inhibition (%) |
| 15 cm | 46.1% |
| 10 cm | 21.7% |
| Soil Surface (0 cm) | 34.6% |
| Data sourced from a soil column simulation study. tandfonline.com |
Table 2: Influence of NBPT on N₂O Emissions and Microbial Gene Abundance in Different Soil Types This table outlines the contrasting effects of NBPT on N₂O emissions and the abundance of key microbial gene markers in acidic versus alkaline soils.
| Parameter | Acidic Soil | Alkaline Soil |
| Effect on N₂O Emission | No remarkable effect | Stimulated N₂O emission |
| Change in AOB Abundance | Decreased | Decreased |
| Change in AOA Abundance | Increased | Increased |
| Change in ureC-containing Bacteria Abundance | Decreased | Decreased |
| Primary Microbial Correlation with N₂O Emission | AOA abundance & community structureureC-containing bacteria abundance & community structureAOB abundance | AOB abundance & community structureureC-containing archaea & bacteria community structure |
| Findings are based on a microcosm study comparing two arable soils with different pH levels. nih.gov |
Analytical Chemistry Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of O-Butyl phosphorodithioate (B1214789), providing the necessary separation from impurities and other components. When coupled with mass spectrometry, it becomes a powerful tool for both qualitative and quantitative analysis.
High-resolution mass spectrometry (HRMS) is a critical tool for the accurate identification and profiling of organophosphorus compounds like O-Butyl phosphorodithioate. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of elemental compositions. researchgate.net For phosphorothioate (B77711) compounds, techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) can resolve isotopic peaks, enabling the confident determination of the charge state and chemical formula of an analyte and its impurities. researchgate.net
The high resolving power of instruments like the Orbitrap mass spectrometer is essential for investigating the fragmentation pathways of these molecules. mdpi.com This capability is crucial for distinguishing the target compound from structurally similar impurities, such as those arising from incomplete sulfurization or degradation. researchgate.net The combination of high-resolution and tandem mass spectrometry (MS/MS) offers sensitive quantification and structural confirmation. nih.gov
Table 1: HRMS Applications in Organophosphorus Compound Analysis
| Analytical Goal | HRMS Technique | Key Advantage |
|---|---|---|
| Impurity Profiling | LC-FTICR-MS | Accurate mass measurement and isotopic resolution for formula determination. researchgate.net |
| Structural Elucidation | Orbitrap-HRMS with HCD | Precise measurement of fragment ions to map fragmentation pathways. mdpi.com |
Fragment-directed high-resolution mass spectrometry involves analyzing the fragmentation patterns of a molecule to deduce its structure. For organophosphorus esters, these pathways are highly dependent on the nature of the alkyl or aryl groups attached to the phosphorus center. mdpi.com In positive ion mode using electrospray ionization (ESI), alkyl phosphorothioates and phosphorodithioates typically undergo fragmentation through the cleavage of C–O bonds. mdpi.com
The study of fragmentation laws using high-energy collision dissociation (HCD) reveals characteristic ions that can be used for screening and identification. For instance, alkylated organophosphorus compounds often exhibit rearrangement reactions. mdpi.com By identifying these characteristic fragment ions and neutral losses, analysts can confirm the presence of the phosphorodithioate core and the butyl substituents in this compound. This approach provides a higher degree of confidence in compound identification compared to relying solely on the precursor ion mass.
To analyze complex mixtures, mass spectrometry is almost always coupled with a chromatographic separation step.
Liquid Chromatography (LC): Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a well-established method for the analysis of phosphorothioate and phosphorodithioate compounds. nih.govnih.gov This technique uses ion-pairing agents, such as tetrabutylammonium, in the mobile phase to improve the retention and separation of anionic compounds on reversed-phase columns (e.g., polymeric or C18). nih.gov The mobile phase typically consists of an organic solvent like acetonitrile (B52724) in a buffer. nih.govnih.gov Anion-exchange HPLC is another effective technique, capable of separating fully sulfurized phosphorodithioates from incompletely sulfurized species using eluents containing "soft base" anions like bromide or thiocyanate. google.com
Gas Chromatography (GC): While less common for larger, non-volatile phosphorothioates, GC-MS can be applied to the analysis of more volatile organophosphorus compounds. For GC analysis, derivatization may sometimes be necessary to increase the volatility and thermal stability of the analyte.
The combination of these separation techniques with HRMS (LC-HRMS or GC-HRMS) provides a robust platform for the comprehensive analysis of this compound, enabling separation, identification, and quantification in a single analytical run. researchgate.netmdpi.com
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and chemical environment of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the principal techniques used for its structural characterization.
NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds, as it provides direct insight into the chemical environment of specific nuclei. libretexts.orggrafiati.com
³¹P NMR Spectroscopy: As a 100% abundant, spin I = ½ nucleus, ³¹P is an ideal probe for NMR studies. nih.gov ³¹P NMR spectroscopy is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. oxinst.com The chemical shift (δ) of the phosphorus nucleus in this compound is characteristic of a phosphorodithioate diester. For comparison, the isotropic chemical shift for a related phosphorothioate triester, (EtO)₃P(S), is approximately 68.1 ppm, which shifts upfield to around 48.2 ppm upon conversion to a diester, (EtO)₂P(S)O⁻. oup.comresearchgate.net The presence of two sulfur atoms in a phosphorodithioate generally results in a further downfield shift compared to the corresponding phosphorothioate. Studies on O,O-dialkyl hydrogen phosphorodithioates have shown distinct signals that can be used for characterization. core.ac.uk
¹H NMR Spectroscopy: ¹H NMR provides information on the structure of the butyl groups. The spectrum of an O-butyl group attached to a phosphorus atom will show characteristic signals for the methylene (B1212753) group adjacent to the oxygen (O-CH₂), the subsequent methylene groups (CH₂-CH₂), and the terminal methyl group (CH₃). chemicalbook.com A typical t-butyl group, for instance, appears as a prominent singlet between 0.5 and 2.0 ppm. acdlabs.com For the n-butyl groups in this compound, one would expect a more complex pattern of multiplets due to spin-spin coupling between the adjacent, non-equivalent protons.
Table 2: Expected NMR Spectral Features for this compound
| Nucleus | Signal Type | Expected Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|---|
| ³¹P | Singlet | Downfield (characteristic of dithiophosphates) | Confirms the phosphorodithioate core and its chemical environment. oxinst.comcore.ac.uk |
FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. jsheld.comyoutube.com Each type of bond (e.g., P=S, P-O, C-H) vibrates at a characteristic frequency, producing a unique spectral "fingerprint" for the compound. youtube.com
For this compound, the FTIR spectrum would be expected to show distinct absorption bands corresponding to its key structural components. A strong absorption band associated with the P=S (thiophosphoryl) stretching vibration is a key diagnostic feature for phosphorothioates and related compounds. nih.gov Other important bands include those for P-O-C and C-H stretching and bending vibrations.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (in butyl groups) | Stretching | 2850 - 3000 |
| P=S (thiophosphoryl) | Stretching | 600 - 800 |
| P-O-C (alkyl) | Stretching | 950 - 1100 |
Chemometric Approaches in Analytical Data Interpretation
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. These approaches are particularly powerful when dealing with complex datasets generated by modern analytical instruments.
This compound, like other dithiophosphates, can act as a ligand, forming coordination complexes with various metal ions. researchgate.net These derivative complexes may exhibit distinct spectroscopic or electrochemical properties. When a series of such complexes is synthesized and analyzed (e.g., by UV-Vis, IR, or NMR spectroscopy), the resulting dataset can be complex and difficult to interpret directly.
Principal Component Analysis (PCA) is a multivariate statistical technique that can be used to reduce the dimensionality of such datasets while retaining the most important information. nih.gov PCA transforms the original variables (e.g., absorbance at different wavelengths) into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data.
By plotting the scores of the samples on the first two or three PCs, it is possible to visualize patterns and groupings. For example, complexes with different metal ions (e.g., Ni(II), Zn(II), Au(I)) might cluster in different regions of the PCA scores plot, allowing for their classification based on their spectral data. unirioja.esdiva-portal.org The loadings plot, in turn, shows which original variables (wavelengths) are most important for distinguishing between the groups. acs.org
Illustrative Data: The following table shows hypothetical PCA loadings for the first two principal components from a UV-Vis spectral analysis of different metal complexes of this compound.
| Wavelength (nm) | Loading on PC1 | Loading on PC2 | Interpretation |
| 280 | 0.85 | 0.12 | Strongly correlated with PC1; likely related to the ligand's internal electronic transitions. |
| 350 | 0.25 | 0.91 | Strongly correlated with PC2; likely related to a metal-to-ligand charge transfer band, differentiating the metals. |
| 410 | -0.78 | 0.35 | Negatively correlated with PC1; could indicate another transition that varies inversely with the 280 nm band. |
This compound may be found in environmental samples alongside a multitude of other compounds, both natural and anthropogenic. nih.gov Analyzing such complex matrices requires powerful analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which generate large and complex datasets. cromlab-instruments.es
Multivariate data analysis techniques are essential for interpreting this data. Methods such as PCA, Partial Least Squares (PLS), and cluster analysis can be applied to datasets from multiple environmental samples to:
Identify sources of pollution: By identifying correlations between this compound and other known pollutants, it may be possible to trace the contamination back to a specific industrial or agricultural source.
Classify samples: Samples can be grouped based on their chemical profiles, for example, distinguishing between samples from pristine areas and those from contaminated sites.
These chemometric tools allow for a more holistic interpretation of environmental data, moving beyond the analysis of single compounds to understanding the relationships within complex chemical mixtures. mdpi.com
Illustrative Data: This table provides a simplified, hypothetical example of a dataset from environmental water samples that could be subjected to multivariate analysis.
| Sample ID | This compound (µg/L) | Atrazine (µg/L) | Total Organic Carbon (mg/L) |
| Site A-1 | 5.2 | 2.1 | 3.5 |
| Site A-2 | 4.8 | 1.9 | 3.3 |
| Site B-1 | 0.1 | 0.05 | 1.2 |
| Site B-2 | 0.2 | 0.08 | 1.5 |
| Site C-1 | 5.5 | 0.1 | 8.1 |
| Site C-2 | 5.1 | 0.2 | 7.9 |
A multivariate analysis of such data could reveal that high levels of this compound at Site A are correlated with Atrazine, suggesting an agricultural runoff source, while at Site C, its presence is correlated with high Total Organic Carbon, suggesting a different, possibly industrial, source.
Derivatives and Analogues Research
Synthesis and Characterization of Substituted O-Butyl Phosphorodithioates
The synthesis of substituted O-Butyl phosphorodithioates is primarily achieved through the derivatization of O,O-dibutyl phosphorodithioic acid. This precursor is typically synthesized by the reaction of phosphorus pentasulfide with butanol. Subsequent reactions with various electrophiles allow for the introduction of a wide range of substituents, leading to a diverse library of O-Butyl phosphorodithioate (B1214789) derivatives.
A notable example is the synthesis of S-allyl-O,O'-dibutyl phosphorodithioate (ADTP), which was prepared using a one-pot method. mdpi.com This method involves the reaction of ammonium (B1175870) dibutyl dithiophosphate (B1263838) with an allyl halide, resulting in the formation of the S-C bond. mdpi.com Similarly, S-arylation of O,O-dialkyl phosphorodithioates has been achieved through metal-free reactions with diaryliodonium salts, yielding S-aryl derivatives in high yields. nih.gov Another approach involves a copper-catalyzed multicomponent reaction between diaryliodonium or arenediazonium salts, elemental sulfur, and dialkyl H-phosphonates to form S-aryl phosphorothioates. organic-chemistry.org
The characterization of these synthesized compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a crucial tool for confirming the formation of the desired phosphorodithioate structure and for assessing purity. The chemical shifts in ³¹P NMR are highly sensitive to the electronic environment of the phosphorus atom, providing valuable information about the substituents. core.ac.ukrsc.org Infrared (IR) spectroscopy is also employed to identify characteristic functional groups, such as the P=S and P-O-C bonds.
Table 1: Synthesis and Characterization of a Substituted O-Butyl Phosphorodithioate Derivative
| Compound | Synthetic Method | Key Characterization Data | Reference |
|---|
Investigation of Related Phosphorodithioate and Phosphorothioate (B77711) Esters
The study of related phosphorodithioate and phosphorothioate esters provides a broader context for understanding the properties and potential applications of this compound derivatives. These related compounds often share similar synthetic pathways and exhibit comparable, yet distinct, chemical and physical properties.
For instance, the synthesis of various S-alkyl organophosphorus compounds, including phosphorodithioates, has been explored through methods like the alkylation of tetraalkylammonium phosphorothioate salts. ucc.ie The investigation of O,O-dialkyl phosphorodithioates has also been extended to their diastereoisomeric forms, which can be distinguished using ³¹P NMR spectroscopy. core.ac.ukrsc.org
Phosphorothioate esters, which contain one fewer sulfur atom than phosphorodithioates, are another important class of related compounds. Their synthesis has been achieved through various methods, including the reaction of dialkyl phosphites with sulfenyl chlorides and the condensation of phosphorochloridates with thiols. nih.gov The ambident nature of the thiophosphate anion allows for either S-alkylation or O-acylation depending on the electrophile used. nih.govnih.gov
The investigation of these related esters often involves comparing their reactivity and stability. For example, the duplex stability of DNA analogues containing phosphorothioate and phosphorodithioate linkages has been studied using NMR spectroscopy, revealing differences in their structural properties. researchgate.net
Structure-Reactivity and Structure-Function Relationship Studies
Understanding the relationship between the structure of this compound derivatives and their reactivity is crucial for designing compounds with specific functionalities. These studies often focus on how modifications to the alkyl or aryl substituents influence the electronic and steric properties of the molecule, thereby affecting its chemical behavior.
A key area of investigation is the hydrolysis of these esters. The rate and mechanism of hydrolysis can be significantly influenced by the nature of the groups attached to the phosphorus atom. For example, in comparative studies of phosphate (B84403) and phosphorothioate esters, the substitution of a non-bridging oxygen with sulfur has been shown to affect the hydrolysis rates, accelerating them for monoesters while slowing them for diesters and triesters. researchgate.net
The function of these compounds is also intrinsically linked to their structure. In the context of their application as collectors in mineral flotation, the introduction of specific functional groups, such as an allyl group in S-allyl-O,O'-dibutyl phosphorodithioate, has been shown to enhance selectivity and collecting power for certain minerals like chalcopyrite. mdpi.com This is attributed to the specific chemical interactions, such as the formation of P-S-Cu bonds, between the collector and the mineral surface. mdpi.com
Quantitative structure-activity relationship (QSAR) studies have also been applied to phosphoric acid esters to correlate their chemical structure with their biological activity, providing insights into their mechanisms of action.
Comparative Mechanistic Investigations with Related Compounds
Comparative mechanistic studies provide valuable insights into the reaction pathways of this compound and its analogues. By comparing their behavior with that of related phosphorothioates and phosphate esters, researchers can elucidate the role of the sulfur atoms in influencing reaction mechanisms.
The hydrolysis of phosphorothioate esters has been a subject of detailed mechanistic investigation. Isotope effect studies have been employed to probe the transition states of these reactions, revealing differences in the extent of bond fission compared to their phosphate ester counterparts. researchgate.net For instance, the hydrolysis of p-nitrophenyl phosphorothioate (pNPPT) suggests a more advanced leaving group bond fission in the transition state for the monoester compared to the analogous phosphate ester. researchgate.net
Furthermore, the mechanism of oxidative desulfuration, a key bioactivation step for many phosphorothioate insecticides, has been studied. ucc.ie This process, mediated by cytochrome P450 enzymes, converts the P=S bond to a P=O bond, leading to more potent acetylcholinesterase inhibitors. ucc.ie
The comparative study of reaction mechanisms extends to other transformations as well. For example, the reaction of the ambident thiophosphate anion with different electrophiles highlights the influence of the electrophile's hardness or softness on the regioselectivity of the reaction, leading to either O-acylation or S-alkylation. nih.govnih.gov These fundamental mechanistic studies are essential for predicting the reactivity and designing new phosphorodithioate and phosphorothioate derivatives with desired properties.
Future Research Directions
Development of Next-Generation Synthetic Strategies
The synthesis of phosphorodithioates, while established, presents ongoing opportunities for innovation, particularly in enhancing efficiency, selectivity, and sustainability. Current methodologies, such as those employing phosphoramidite (B1245037) chemistry or H-phosphonate intermediates, form the basis for future exploration. glenresearch.comcalstate.eduacs.org Research is now moving towards developing more robust and versatile synthetic protocols.
Future synthetic strategies are expected to focus on:
Stereoselective Synthesis: A significant challenge in phosphorodithioate (B1214789) chemistry is the chirality at the phosphorus center, which results in diastereomeric mixtures. sigmaaldrich.com These diastereomers can exhibit different biological and chemical properties. nih.gov Future work will likely target the development of novel chiral auxiliaries and catalysts to achieve high stereoselectivity, providing access to pure stereoisomers for more precise structure-activity relationship studies.
Catalyst-Free and Greener Approaches: There is a growing trend towards developing synthetic methods that operate under milder conditions and without the need for catalysts, which can simplify purification processes. researchgate.net Exploring solvent-free reactions or the use of more environmentally benign solvents will be a key aspect of making the synthesis of O-Butyl phosphorodithioate and its derivatives more sustainable.
Solid-Phase Synthesis Optimization: Solid-phase synthesis has proven effective for creating oligonucleotides with phosphorodithioate linkages. calstate.eduoup.com Future research could optimize these methods for the synthesis of a broader range of this compound derivatives, potentially through the development of new resins, linkers, and automated protocols to improve yield and purity. calstate.eduacs.org
| Research Area | Objective | Potential Impact | Key References |
|---|---|---|---|
| Stereoselective Synthesis | Develop methods to control the stereochemistry at the phosphorus center. | Access to pure diastereomers, enabling precise functional studies. | sigmaaldrich.comnih.gov |
| Green Chemistry Approaches | Utilize catalyst-free reactions and environmentally benign solvents. | Reduced environmental impact and simplified purification. | researchgate.net |
| Advanced Solid-Phase Synthesis | Optimize resins, linkers, and automation for broader derivative synthesis. | Higher throughput, yield, and purity for complex phosphorodithioate structures. | calstate.eduacs.orgoup.com |
Advanced Mechanistic Investigations at the Molecular Level
A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel applications. For this compound, future mechanistic studies will delve deeper into the intricacies of its reactivity, stability, and interactions.
Key areas for investigation include:
Computational Modeling: The use of Density Functional Theory (DFT) and other ab initio methods will be instrumental in elucidating reaction pathways, transition state geometries, and the energetic profiles of reactions involving phosphorodithioates. nih.govvdoc.pub Such studies can provide insights into bond dissociation energies and the stability of intermediates, complementing experimental findings. nih.gov
Kinetics and Intermediate Trapping: Detailed kinetic studies of reactions, such as hydrolysis, oxidation, and nucleophilic substitution, will help quantify reactivity and the influence of various factors like pH and temperature. nih.gov Advanced spectroscopic techniques could be employed to detect and characterize transient intermediates, providing direct evidence for proposed mechanisms. acs.orgmdpi.com
Exploration of Novel Catalytic Applications
The unique electronic and steric properties of phosphorodithioate ligands make them promising candidates for applications in catalysis. While research in this area is still emerging, the well-established role of related phosphorus compounds, such as phosphines, in transition metal catalysis suggests significant potential. vdoc.pub
Future research directions may include:
Ligand Development for Cross-Coupling Reactions: this compound and its derivatives could be explored as ligands for transition metals like palladium, nickel, or copper. Their "soft" sulfur donors can form stable complexes, potentially modulating the catalytic activity and selectivity in various C-C and C-heteroatom bond-forming reactions. researchgate.net
Development of Artificial Metalloenzymes: Drawing inspiration from natural phosphotriesterases, researchers could design artificial catalytic systems based on metal complexes of phosphorodithioates for hydrolysis reactions. nih.gov These systems could have applications in detoxification and environmental remediation.
Asymmetric Catalysis: By incorporating chiral moieties into the phosphorodithioate structure, it may be possible to develop novel ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable chemical compounds.
Interdisciplinary Research at the Interface of Environmental Science and Materials Science
The intersection of environmental science and materials science offers fertile ground for innovative research on this compound. Understanding its environmental behavior is crucial, while its chemical properties can be harnessed to create advanced materials. geoscienceworld.orgnih.gov
Environmental Science Focus:
Biodegradation Pathways: While organophosphorus compounds are known to degrade in the environment, the specific pathways and microbial consortia responsible for the breakdown of this compound are not well understood. nih.govresearchgate.net Future research should focus on identifying the enzymatic processes involved in its degradation, which could inform bioremediation strategies.
Environmental Fate and Transport: The physicochemical properties of this compound, such as its water solubility and octanol-water partitioning coefficient (Kow), govern its movement and persistence in soil and aquatic systems. osti.govresearchgate.net Comprehensive studies are needed to model its environmental fate and to understand how factors like pH, temperature, and sorption to soil particles affect its persistence. geoscienceworld.orgresearchgate.net
Materials Science Focus:
Functional Polymers: The phosphorodithioate moiety can be incorporated into polymer backbones to create materials with unique properties. mdpi.com Research into phosphorus-containing polymers suggests possibilities for developing novel flame retardants, controlled-release systems for therapeutic agents, or materials with specific metal-binding capabilities. nih.govnih.gov
Sensors and Chelating Agents: The affinity of the dithiophosphate (B1263838) group for certain metal ions could be exploited to develop selective sensors for environmental monitoring or as chelating agents for heavy metal removal from contaminated water. researchgate.net
| Interdisciplinary Field | Research Focus | Key Objectives | Potential Applications |
|---|---|---|---|
| Environmental Science | Biodegradation | Identify enzymatic pathways and responsible microorganisms for degradation. | Development of bioremediation technologies. |
| Environmental Fate | Model transport and persistence in soil and water systems. | Accurate environmental risk assessment. | |
| Materials Science | Functional Polymers | Incorporate phosphorodithioate into polymer backbones. | Flame retardants, drug delivery systems, specialty polymers. |
| Sensors & Chelators | Utilize metal-binding properties of the dithiophosphate group. | Environmental sensors, heavy metal remediation. |
Innovation in Advanced Analytical Tool Development
The accurate detection and characterization of this compound and its metabolites or derivatives are essential for all areas of research. Future advancements in analytical chemistry will focus on enhancing sensitivity, selectivity, and throughput. mdpi.comnih.gov
Key areas for development include:
Chromatographic Methods: There is a continuing need to develop more effective liquid chromatography (LC) and gas chromatography (GC) methods. mdpi.comkoreascience.kr For LC, this includes exploring novel stationary phases for improved separation of diastereomers and coupling with high-resolution mass spectrometry (MS/MS) for unambiguous identification and quantification in complex matrices. nih.govresearchgate.netcolab.ws
High-Resolution Mass Spectrometry: Advanced MS techniques will be crucial for identifying unknown degradation products in environmental samples and for detailed structural elucidation of novel synthetic derivatives. researchgate.net
Real-Time Monitoring: The development of novel analytical platforms, potentially based on electrochemical or optical sensors, could enable real-time, in-situ monitoring of this compound in environmental or industrial settings, providing immediate data without the need for extensive sample preparation. epa.gov
Q & A
Q. Basic Research Focus
- Chromatography : Reverse-phase HPLC with UV detection (λ = 220–260 nm) or fluorescence tagging for trace analysis.
- Spectroscopy : ³¹P NMR distinguishes phosphorodithioate from mono-thioate analogs. FT-IR confirms P=S bonds (ν ~650 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) provides exact mass confirmation (e.g., C₅H₁₃O₂PS₂ requires m/z ~212.03) .
For environmental matrices, solid-phase extraction (SPE) with C18 cartridges improves detection limits .
How can computational modeling predict the reactivity of this compound with biological targets?
Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sulfur centers and predict nucleophilic attack sites. Molecular docking studies (AutoDock Vina) assess binding affinities to enzymes like acetylcholinesterase, where phosphorodithioates act as inhibitors. Key parameters include Gibbs free energy (ΔG) of binding and steric hindrance from the butyl group . Validation requires correlating computational results with in vitro enzyme inhibition assays .
What strategies mitigate sulfur oxidation during storage of this compound?
Q. Basic Research Focus
- Storage Conditions : Anhydrous environments (desiccants like silica gel) at –20°C reduce oxidation to phosphorothioate sulfoxides.
- Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) in stock solutions.
- Packaging : Amber glass vials under nitrogen atmosphere to limit UV and O₂ exposure. Stability is monitored via periodic ³¹P NMR or Raman spectroscopy .
How does the alkyl chain length (e.g., butyl vs. methyl) impact the bioactivity of phosphorodithioates?
Advanced Research Focus
The butyl group enhances lipophilicity (logP ~2.1), improving membrane permeability compared to methyl analogs (logP ~0.5). However, longer chains may sterically hinder target interactions. Comparative studies using isosteric analogs (e.g., O-pentyl vs. O-butyl) reveal chain-length-dependent toxicity profiles in cell cultures (IC₅₀ values vary by >10-fold). Quantitative structure-activity relationship (QSAR) models further correlate chain length with inhibitory potency .
What are the challenges in reproducing kinetic data for this compound-mediated enzyme inhibition?
Advanced Research Focus
Reproducibility issues arise from:
- Enzyme Source : Variability in commercial enzyme preparations (e.g., purity, post-translational modifications).
- Assay Conditions : Differences in buffer pH, ionic strength, or cofactor concentrations (e.g., Ca²⁺).
Standardization using reference inhibitors (e.g., paraoxon for cholinesterases) and inter-laboratory validation via blinded samples are recommended. Data should report kinetic constants (Km, Vmax) with error margins from triplicate trials .
How can isotopic labeling elucidate the metabolic fate of this compound in vivo?
Advanced Research Focus
¹³C or ²H labeling at the butyl group enables tracking via LC-MS/MS or PET imaging. For example, ¹³C-labeled analogs in rodent models reveal hepatic glucuronidation as a primary detoxification pathway. Stable isotope-assisted metabolomics identifies sulfur-containing metabolites (e.g., methyl thiophosphate) in urine, clarifying excretion routes .
What cross-disciplinary applications exist for this compound beyond toxicology?
Q. Basic Research Focus
- Materials Science : As a ligand for metal-organic frameworks (MOFs) due to sulfur’s chelating ability.
- Catalysis : As a co-catalyst in asymmetric synthesis (e.g., thio-Michael additions).
- Agriculture : As a precursor for slow-release thiophosphate fertilizers. Interdisciplinary collaboration is key to exploring these niches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
